2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline
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Overview
Description
2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a synthetic organic compound that belongs to the class of aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline typically involves multiple steps, including the formation of the triazine ring, introduction of the difluoro groups, and the final coupling with aniline. Common reagents used in these reactions include fluorinating agents, triazine precursors, and aniline derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazine ring or the vinyl linkage.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent or drug precursor.
Industry: Utilized in the development of advanced materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the triazine and vinyl groups, resulting in different chemical properties.
N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline: Similar structure but without the difluoro groups.
Triazine-based compounds: Share the triazine ring but differ in other substituents.
Uniqueness
2,4-Difluoro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is unique due to the combination of difluoro groups, triazine ring, and vinyl linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4S/c1-8-11(17-13(20-2)19-18-8)5-6-16-12-4-3-9(14)7-10(12)15/h3-7,16H,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOODIYSDLDWQK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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